molecular formula C9H6BrFN2 B8686065 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B8686065
M. Wt: 241.06 g/mol
InChI Key: TWEQVMRXLJBZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile is used in various scientific research fields, including:

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H6BrFN2/c10-6-3-7(11)8(13-4-6)9(5-12)1-2-9/h3-4H,1-2H2

InChI Key

TWEQVMRXLJBZHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=N2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of argon, 5-bromo-2,3-difluoropyridine (5 g, 25.8 mmol, Eq: 1.00) and cyclopropanecarbonitrile (1.78 g, 2.00 ml, 25.8 mmol, Eq: 1.00) were combined with toluene (50.0 ml) to give a colorless solution. The reaction mixture was cooled to −5° C. Potassium bis(trimethylsilyl)amide (0.5 M, 51.6 ml, 25.8 mmol, Eq: 1.00) was added dropwise at −5° C. The reaction mixture was stirred 1 hr at −5° C., and over the weekend at RT. The reaction mixture was then poured into NH4Cl solution (satd., 50 ml). The aqueous layer was extracted with ethyl acetate (3×60 ml). The organic layers were combined and dried over Na2SO4 and concentrated in vacuo. The crude material was purified by flash chromatography (silica gel, 70 g, 0% to 50% ethyl acetate in heptane as eluent) to yield the title compound as a light brown waxy solid (0.49 g, 7.89%, MS (m/e)=248.1 [M+H+]).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
51.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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